molecular formula C28H34N2O3 B13092134 (2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan

(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan

Cat. No.: B13092134
M. Wt: 446.6 g/mol
InChI Key: KIFIZFGESYSXHL-MMTVBGGISA-N
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Description

The compound (2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan is a complex organic molecule with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan typically involves multiple steps, starting from commercially available precursors. The key steps often include:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluorenylmethoxycarbonyl (Fmoc) group: This step usually involves the reaction of the intermediate with Fmoc chloride under basic conditions.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and those with the fluorenylmethoxycarbonyl group. Examples include:

    Spirocyclic amines: These compounds share the spirocyclic core structure.

    Fmoc-protected amino acids: These compounds have the Fmoc group but differ in their core structure.

Uniqueness

The uniqueness of (2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentan lies in its specific combination of a spirocyclic core and the Fmoc group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H34N2O3

Molecular Weight

446.6 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (5S)-7-[(2S)-4-methylpentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C28H34N2O3/c1-19(2)17-20(3)29-16-14-28(26(29)31)13-8-15-30(28)27(32)33-18-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,19-20,25H,8,13-18H2,1-3H3/t20-,28-/m0/s1

InChI Key

KIFIZFGESYSXHL-MMTVBGGISA-N

Isomeric SMILES

C[C@@H](CC(C)C)N1CC[C@]2(C1=O)CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)CC(C)N1CCC2(C1=O)CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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